2-Cyano-3-fluorophenylfluoranesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-fluorophenylfluoranesulfonate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound contains a cyano group, a fluorine atom, and a fluoranesulfonate group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of nucleophilic substitution reactions where a suitable precursor, such as 2-bromo-3-fluorophenylfluoranesulfonate, is reacted with a cyanide source under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and specific catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of 2-Cyano-3-fluorophenylfluoranesulfonate may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The process typically includes steps for purification and isolation of the final product, such as recrystallization or chromatography, to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-3-fluorophenylfluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine and cyano groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium cyanide or potassium fluoride are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated phenyl oxides, while reduction can produce aminophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyano-3-fluorophenylfluoranesulfonate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Cyano-3-fluorophenylfluoranesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano and fluorine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The fluoranesulfonate group may enhance the compound’s solubility and stability, facilitating its use in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyano-3-fluorophenylsulfonate
- 3-Cyano-2-fluorophenylfluoranesulfonate
- 2-Cyano-4-fluorophenylfluoranesulfonate
Uniqueness
2-Cyano-3-fluorophenylfluoranesulfonate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interaction with molecular targets.
Eigenschaften
Molekularformel |
C7H3F2NO3S |
---|---|
Molekulargewicht |
219.17 g/mol |
IUPAC-Name |
2-cyano-1-fluoro-3-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C7H3F2NO3S/c8-6-2-1-3-7(5(6)4-10)13-14(9,11)12/h1-3H |
InChI-Schlüssel |
QEKGVFZYOPDWCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C#N)OS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.